molecular formula C16H21N5O4 B2725052 ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 878412-84-1

ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Cat. No.: B2725052
CAS No.: 878412-84-1
M. Wt: 347.375
InChI Key: ZAGNKDIMBNUMTQ-UHFFFAOYSA-N
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Description

ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a complex organic compound with a unique structure that includes a purine-imidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with an imidazole derivative under controlled conditions. The reaction may require catalysts such as vanadium acetylacetonate and reagents like hydrogen peroxide . The reaction conditions often include specific temperature and pH adjustments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction parameters precisely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated products.

Scientific Research Applications

ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

ethyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-6-19-9(3)10(4)21-12-13(17-15(19)21)18(5)16(24)20(14(12)23)8-11(22)25-7-2/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGNKDIMBNUMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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